[5-(3-fluorophenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
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Overview
Description
[5-(3-fluorophenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[84003,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic compound that features a unique arrangement of functional groups and rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-fluorophenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol typically involves multi-step organic reactions. These steps may include:
- Formation of the triazatricyclo ring system through cyclization reactions.
- Introduction of the fluorophenyl and methylphenyl groups via electrophilic aromatic substitution.
- Incorporation of the methanol group through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
- Use of high-pressure reactors for cyclization.
- Employment of catalysts to enhance reaction rates.
- Implementation of purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[5-(3-fluorophenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the triazatricyclo ring system.
Substitution: Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
- Oxidation of the methanol group yields aldehydes or carboxylic acids.
- Reduction of the triazatricyclo ring can lead to partially or fully saturated derivatives.
- Substitution reactions produce halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: It can be used as a building block for more complex molecules.
Biology
Drug Development:
Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.
Medicine
Therapeutics: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Diagnostics: Utilized in imaging techniques due to its fluorine content.
Industry
Materials Science: Employed in the development of new materials with specific properties.
Chemical Engineering: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of [5-(3-fluorophenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine can enhance binding affinity and selectivity, while the triazatricyclo ring system can provide stability and specificity.
Comparison with Similar Compounds
Similar Compounds
[5-(3-chlorophenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol: Similar structure with a chlorine atom instead of fluorine.
[5-(3-bromophenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in [5-(3-fluorophenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol can significantly influence its chemical properties, such as electronegativity and reactivity, making it unique compared to its halogenated analogs.
Properties
IUPAC Name |
[5-(3-fluorophenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2S/c1-15-6-3-4-7-18(15)14-33-26-22-11-21-19(13-31)12-28-16(2)23(21)32-25(22)29-24(30-26)17-8-5-9-20(27)10-17/h3-10,12,31H,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOVUUCMOLUHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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